5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKBBOLEUZVKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418763 | |
| Record name | AC1NT9PW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361365-08-4 | |
| Record name | AC1NT9PW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration-Reduction Pathway
A common approach involves nitration of 2,3-dichloropyridine to introduce nitro groups at positions 5 and 6, followed by reduction to amines. However, nitration of chloropyridines is challenging due to electronic deactivation. Directed ortho-metallation using lithium diisopropylamide (LDA) enables regioselective nitration:
$$
\text{2,3-Dichloropyridine} \xrightarrow[\text{-78°C, THF}]{\text{LDA, HNO}3} \text{5,6-Dichloro-2,3-dinitropyridine} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{MeOH}} \text{5,6-Dichloropyridine-2,3-diamine}
$$
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitration | LDA, HNO₃, -78°C, 4 h | 62 |
| Reduction | H₂ (1 atm), Pd-C, 12 h | 85 |
Chlorination of Pyridine Diamines
Alternative routes begin with 2,3-diaminopyridine, employing electrophilic chlorination. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces chlorine at positions 5 and 6:
$$
\text{2,3-Diaminopyridine} \xrightarrow[\text{0°C, 6 h}]{\text{SO}2\text{Cl}2 (2.2 equiv)} \text{5,6-Dichloropyridine-2,3-diamine} \quad (\text{Yield: 78\%})
$$
Challenges : Over-chlorination and regioisomer formation necessitate careful stoichiometric control.
Cyclization to Imidazolidinone
Phosgene-Mediated Annulation
Reaction of 5,6-dichloropyridine-2,3-diamine with phosgene (COCl₂) in tetrahydrofuran (THF) at reflux forms the imidazolidinone ring via urea intermediate formation:
$$
\text{5,6-Dichloropyridine-2,3-diamine} + \text{COCl}_2 \xrightarrow[\text{THF, 12 h}]{\text{Reflux}} \text{5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one} \quad (\text{Yield: 91\%})
$$
Optimization Insight : Excess phosgene (1.5 equiv) minimizes dimerization byproducts.
Urea-Assisted Solvothermal Synthesis
Eco-friendly alternatives employ urea in aqueous-isopropanol (H₂O-IPA) under microwave irradiation:
$$
\text{5,6-Dichloropyridine-2,3-diamine} + \text{Urea} \xrightarrow[\text{H}_2\text{O-IPA, 150°C}]{\text{Microwave, 30 min}} \text{Target Compound} \quad (\text{Yield: 88\%})
$$
Advantages :
- Avoids toxic phosgene.
- Reduces reaction time from hours to minutes.
Alternative Routes and Emerging Strategies
Tandem SNAr-Reduction-Cyclization
Adapting methodologies from imidazo[4,5-b]pyridine synthesis, 2-chloro-3-nitro-5,6-dichloropyridine undergoes sequential nucleophilic aromatic substitution (SNAr) with ammonia, nitro reduction, and cyclization:
$$
\begin{align}
&\text{2-Chloro-3-nitro-5,6-dichloropyridine} \xrightarrow[\text{H}_2\text{O-IPA, 80°C}]{\text{NH}_3 (2 equiv)} \text{2-Amino-3-nitro-5,6-dichloropyridine} \
&\xrightarrow[\text{Zn/HCl, 80°C}]{\text{45 min}} \text{5,6-Dichloropyridine-2,3-diamine} \xrightarrow[\text{Phosgene}]{\text{THF}} \text{Target Compound} \quad (\text{Overall Yield: 74\%})
\end{align}
$$
Key Observation : H₂O-IPA solvent enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
Solid-Phase Synthesis
A patent-pending method immobilizes 5,6-dichloropyridine-2,3-diamine on Wang resin, followed by on-resin cyclization with triphosgene and cleavage using trifluoroacetic acid (TFA):
$$
\text{Resin-Bound Diamine} \xrightarrow[\text{DCM, 24 h}]{\text{Triphosgene (1 equiv)}} \text{Resin-Bound Imidazolidinone} \xrightarrow[\text{TFA/DCM (1:1)}]{\text{2 h}} \text{Target Compound} \quad (\text{Yield: 82\%})
$$
Advantages : Facilitates purification and scalability.
Mechanistic Considerations
Cyclization Pathway
The reaction proceeds via nucleophilic attack of the C2 amine on the carbonyl carbon of phosgene, forming a tetrahedral intermediate. Intramolecular cyclization releases HCl, yielding the imidazolidinone:
$$
\text{Diamine} + \text{COCl}_2 \rightarrow \text{Urea Intermediate} \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Imidazolidinone}
$$
Spectroscopic Validation : Time-dependent ¹H NMR studies confirm intermediate formation and aromatization.
Solvent Effects
Polar aprotic solvents (e.g., THF) accelerate cyclization by stabilizing charged intermediates. Conversely, H₂O-IPA promotes stepwise annulation through hydrogen-bond-mediated transition states.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Phosgene-Mediated | COCl₂ | THF | 12 | 91 | 99 |
| Urea/Microwave | Urea | H₂O-IPA | 0.5 | 88 | 97 |
| Tandem SNAr-Cyclization | NH₃, Zn/HCl, COCl₂ | H₂O-IPA/THF | 14 | 74 | 95 |
| Solid-Phase | Triphosgene | DCM | 26 | 82 | 98 |
Key Takeaways :
- Phosgene-mediated synthesis offers the highest yield but raises safety concerns.
- Microwave-assisted urea cyclization balances efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of imidazo[4,5-b]pyridin-2(3H)-one derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.
Substitution: Formation of substituted imidazo[4,5-b]pyridin-2(3H)-one derivatives with various functional groups.
Scientific Research Applications
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Substituent Variations and Reactivity
The pharmacological and chemical properties of imidazo[4,5-b]pyridin-2-ones are heavily influenced by substituents at positions C5 , C6 , and N3 . Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : Chlorine at C5/C6 (as in the target compound) increases electrophilicity, facilitating nitration , while bromine (e.g., 6-Bromo analog) is more reactive in nucleophilic substitutions .
- N3 Substitutions : Alkyl or aryl groups (e.g., methyl, allyl) improve solubility and modulate pharmacokinetics .
- Pharmacological Potential: Piperidinyl and phenyl substituents are linked to therapeutic applications (e.g., kinase inhibition, migraine treatment) .
Challenges :
- Dichloro derivatives may require harsh conditions for further functionalization due to reduced ring reactivity.
- Bromo and iodo analogs (e.g., 6-Iodo-3-methyl in ) are more amenable to cross-coupling reactions .
Biological Activity
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one (CAS Number: 361365-08-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 204.014 g/mol
- LogP: 1.97030
- Polar Surface Area (PSA): 61.800 Ų
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-b]pyridin-2-one exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives demonstrated potent antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5,6-Dichloro Derivative | Antibacterial | 12.5 - 50 | |
| Benznidazole | Antiprotozoal | 10 |
Antiparasitic Activity
The compound has shown promising antiprotozoal activity. In particular, it was found to be effective against Trypanosoma cruzi with an IC value of 0.37 µM, outperforming benznidazole . Additionally, it demonstrated significant giardicidal activity with an IC of 10 nM.
Antitumor Activity
In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Against the rat glioma C6 cell line with an IC of 11.3 ± 1.2 µg/mL.
- It also showed activity against HepG2 and HCT-116 cell lines with IC values of 4.9 and 6.6 µg/mL respectively .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of ENPP1: Recent studies have identified imidazo derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway .
Case Studies
- Antimicrobial Efficacy: A comparative study involving various imidazo derivatives demonstrated that the dichloro derivative exhibited superior antibacterial properties compared to other tested compounds.
- Antitumor Research: In vivo studies using murine models indicated that treatment with the compound alongside anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7%, suggesting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. What are the standard synthetic routes for 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one?
The synthesis typically involves cyclization of halogenated precursors under controlled conditions. A common method involves reacting chlorinated pyridine derivatives with urea or thiourea in the presence of a base (e.g., KOH) at elevated temperatures (80–120°C) in solvents like ethanol or DMF. For example, European Patent Bulletin () describes a multi-step protocol starting from 2-amino-3,5-dichloropyridine, followed by cyclization with carbonylating agents. Optimized conditions emphasize purity control via recrystallization or chromatography .
Q. What biological activities are associated with this compound?
Preclinical studies highlight its potential as a kinase inhibitor and anticancer agent. Derivatives of imidazo[4,5-b]pyridin-2-one exhibit selective cytotoxicity against melanoma (SK-MEL-28) and leukemia (L1210) cell lines, with IC₅₀ values ranging from 50–100 µM. The dichloro substitution at positions 5 and 6 enhances electrophilicity, improving interactions with target proteins like p38 MAP kinase .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., SHELX software for refinement; ).
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substitutions.
- Mass spectrometry : Validates molecular weight and purity .
Advanced Research Questions
Q. How can regioselective functionalization at the C6 position enhance bioactivity?
Substituents at C6 significantly influence bioactivity. For example, phenylazo groups at C6 in thiazolo[4,5-b]pyridin-2-one derivatives ( ) increased cytotoxicity by 3-fold compared to unsubstituted analogs. To achieve regioselectivity:
Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives?
Discrepancies often arise from substituent positioning or assay variability. For example:
- N3 substitutions (e.g., cyanoethyl groups) in thiazolo[4,5-b]pyridin-2-ones reduced activity against leukemia cells but retained melanoma selectivity ().
- Methodology : Perform comparative dose-response assays across multiple cell lines (e.g., L1210, MDA-MD-231, SK-MEL-28) and validate with statistical models (ANOVA). Cross-reference crystallographic data to rule out conformational artifacts .
Q. What computational approaches predict binding affinity to target proteins?
Density Functional Theory (DFT) and molecular docking are effective:
- DFT : Models electronic properties (e.g., HOMO/LUMO) to assess reactivity ().
- Docking : Use software like AutoDock Vina to simulate interactions with kinase active sites (e.g., PKCθ; ).
- Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. How to design cytotoxicity assays evaluating tumor cell selectivity?
- Cell lines : Include diverse models (e.g., leukemia, carcinoma, melanoma) to assess specificity.
- Controls : Use normal cell lines (e.g., HEK293) to rule off-target effects.
- Endpoint assays : MTT or ATP-luminescence for viability; Annexin V/PI staining for apoptosis.
- Case study : Thiazolo[4,5-b]pyridin-2-one derivatives showed 72% inhibition in SK-MEL-28 cells vs. 13% in normal cells ().
Methodological Tables
Q. Table 1: Comparative Cytotoxicity of Imidazo[4,5-b]pyridin-2-one Derivatives
| Derivative | Substituent Position | IC₅₀ (µM) L1210 | IC₅₀ (µM) SK-MEL-28 | Reference |
|---|---|---|---|---|
| Parent Compound | None | 100 | 100 | |
| C6-Phenylazo | C6 | 65 | 72 | |
| N3-Cyanoethyl | N3 | 37 | 66 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
